2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide
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Overview
Description
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic molecule This compound belongs to the class of naphthyridines and is characterized by its distinctive chemical structure, which includes a chlorinated aromatic ring and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactions. One common method starts with the chlorination of an appropriate precursor to introduce the chlorine atom at the desired position. This is followed by the construction of the naphthyridine ring system through a series of cyclization reactions. The final step often involves the acylation of the intermediate with 4-methylbenzylamine to form the acetamide group. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may utilize more scalable and cost-effective methods. Large-scale synthesis often employs automated systems and continuous flow reactors to ensure consistency and efficiency. The use of high-throughput screening techniques aids in optimizing reaction conditions and maximizing yield while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions:
Oxidation: : This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Halogen substitution reactions can be facilitated by nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: : Sodium hydroxide (NaOH), various amines
Major Products Formed
Oxidation: : Products with additional oxygen-containing functional groups (e.g., alcohols, ketones)
Reduction: : Hydrogenated derivatives
Substitution: : Compounds with new functional groups replacing the chlorine atom
Scientific Research Applications
Chemistry
In chemistry, 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide is studied for its unique reactivity and potential as a building block for more complex molecules. Its chemical properties make it valuable in the development of new synthetic methodologies and materials.
Biology
In biological research, this compound may be used as a probe to study cellular processes. Its interactions with biological molecules can provide insights into mechanisms of action and potential therapeutic targets.
Medicine
In medicine, there is interest in this compound for its potential therapeutic properties. It may exhibit biological activity that can be harnessed for the development of new drugs, particularly in the areas of cancer treatment and infectious diseases.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its chemical structure allows for versatile applications across various industries.
Mechanism of Action
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide exerts its effects by interacting with specific molecular targets within biological systems. The chlorine and acetamide functional groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound may interfere with cellular pathways, leading to changes in cell behavior and function. Detailed studies are needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-benzylacetamide
2-(8-chloro-10-oxo-3,4-dihydroquinolin-2-yl)-N-(4-methylbenzyl)acetamide
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b]thiophene-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide
Uniqueness
What sets 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide apart from similar compounds is its specific combination of structural features The naphthyridine core, combined with the chloro and acetamide groups, imparts unique reactivity and biological activity
There you have it: a comprehensive dive into a truly intriguing compound
Properties
IUPAC Name |
2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-14-2-4-15(5-3-14)11-24-21(27)13-26-9-8-20-18(12-26)22(28)17-10-16(23)6-7-19(17)25-20/h2-7,10H,8-9,11-13H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGDTMAPUWKYJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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